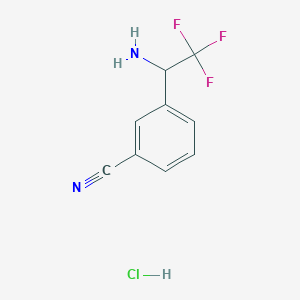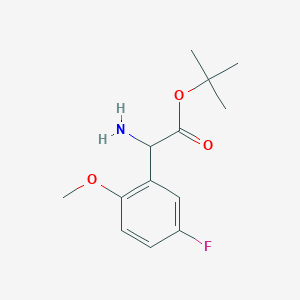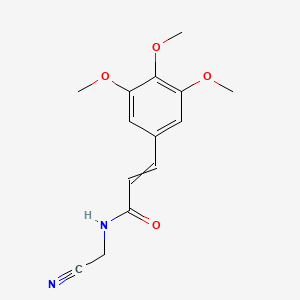![molecular formula C20H21N3O B2895196 1-Methyl-4-[[2-[(2-phenylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole CAS No. 2418714-91-5](/img/structure/B2895196.png)
1-Methyl-4-[[2-[(2-phenylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-[[2-[(2-phenylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PDP or PDP-1 and has been found to exhibit a range of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of PDP is not yet fully understood, but it is believed to involve the inhibition of DNA synthesis and the activation of apoptotic pathways. PDP has been shown to induce the expression of pro-apoptotic proteins such as Bax and caspases, while reducing the expression of anti-apoptotic proteins such as Bcl-2.
Biochemical and Physiological Effects
PDP has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its potential anti-cancer properties, PDP has also been shown to have anti-inflammatory effects. PDP has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for the development of new anti-inflammatory drugs.
実験室実験の利点と制限
One of the main advantages of using PDP in lab experiments is its relatively low toxicity. PDP has been shown to have a low cytotoxicity, making it a safe compound to use in cell culture experiments. However, one of the limitations of using PDP is its low solubility in water, which can make it difficult to work with in some experimental setups.
将来の方向性
There are several potential future directions for the study of PDP. One of the most promising areas of research is in the development of new cancer treatments. PDP has been shown to have potent anti-cancer properties, and further research could lead to the development of new drugs that target cancer cells specifically. Another potential area of research is in the development of new anti-inflammatory drugs. PDP has been shown to have anti-inflammatory effects, and further research could lead to the development of new drugs that target inflammatory pathways. Finally, there is also potential for PDP to be used in the development of new antibiotics. PDP has been shown to have antimicrobial properties, and further research could lead to the development of new drugs that target bacterial infections specifically.
Conclusion
In conclusion, PDP is a chemical compound that has been extensively studied for its potential applications in scientific research. PDP has been found to exhibit a range of interesting biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. While there are some limitations to using PDP in lab experiments, its low toxicity and potential for future research make it a promising compound for further study.
合成法
The synthesis of PDP involves the reaction of 2-[(2-phenylphenoxy)methyl]aziridine with 1-methyl-4-bromopyrazole in the presence of a base. This reaction results in the formation of PDP as a white solid. The purity of PDP can be improved through recrystallization using a suitable solvent.
科学的研究の応用
PDP has been found to exhibit a range of interesting properties that make it useful for scientific research. One of the most promising applications of PDP is in the field of cancer research. PDP has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer treatments.
特性
IUPAC Name |
1-methyl-4-[[2-[(2-phenylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-22-12-16(11-21-22)13-23-14-18(23)15-24-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-12,18H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRARYXSXMAAAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[[2-[(2-phenylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2895117.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2895118.png)
![7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-[(4-fluorobenzyl)thio]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B2895119.png)
![N-(3-acetamidophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2895120.png)
![N-(2-furylmethyl)-3-{2-[(2-{[4-(methylthio)benzyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2895124.png)
![1h-Pyrazolo[3,4-b]pyridine-3-carboxylic acid,1,1-dimethylethyl ester](/img/structure/B2895126.png)

![4-bromo-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2895131.png)


![7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2895134.png)
